3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20196952
Molecular Formula: C28H29N5O2S2
Molecular Weight: 531.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H29N5O2S2 |
|---|---|
| Molecular Weight | 531.7 g/mol |
| IUPAC Name | (5Z)-3-cyclopentyl-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C28H29N5O2S2/c1-19-11-12-24-29-25(31-15-13-30(14-16-31)20-7-3-2-4-8-20)22(26(34)32(24)18-19)17-23-27(35)33(28(36)37-23)21-9-5-6-10-21/h2-4,7-8,11-12,17-18,21H,5-6,9-10,13-16H2,1H3/b23-17- |
| Standard InChI Key | YPKWMUAEKWUTLL-QJOMJCCJSA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C6=CC=CC=C6)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C6=CC=CC=C6)C=C1 |
Introduction
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido-pyrimidinone core, a thiazolidinone moiety, and a piperazine ring. This intricate structure suggests potential interactions with various biological targets, positioning it as a candidate for further exploration in medicinal chemistry due to its potential pharmacological properties and biological activities.
Structural Features
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Pyrido-pyrimidinone Core: This part of the molecule is known for its stability and potential to interact with biological systems.
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Thiazolidinone Moiety: Thiazolidinones are often associated with biological activities such as antimicrobial and anti-inflammatory effects.
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Piperazine Ring: Piperazine derivatives are commonly used in pharmaceuticals due to their ability to bind to various receptors.
Synthesis Methods
The synthesis of this compound can be approached through several methods, depending on the availability of starting materials and desired purity levels. Common methods involve the condensation of appropriate precursors under controlled conditions.
Potential Biological Activities
Given its complex structure, this compound may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a thiazolidinone moiety and a piperazine ring supports these potential activities.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyrimidine core | Antimicrobial | Simple structure |
| Compound B | Thiazolidine ring | Anti-inflammatory | Low toxicity |
| Compound C | Piperazine derivative | Anticancer | High selectivity for cancer cells |
| The Target Compound | Pyrido-pyrimidinone core, thiazolidinone, piperazine ring | Potential broad-spectrum activity | Complex structure with multiple potential targets |
Future Directions
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of this compound. Interaction studies with biological targets and in vitro assays will be crucial for understanding its pharmacological effects and safety profile.
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